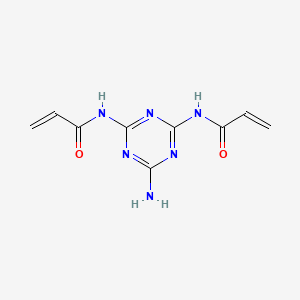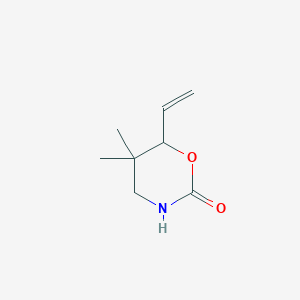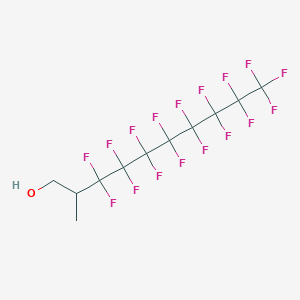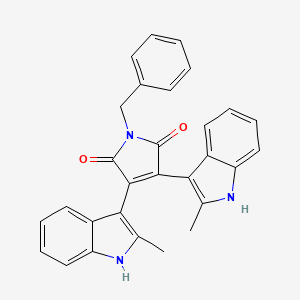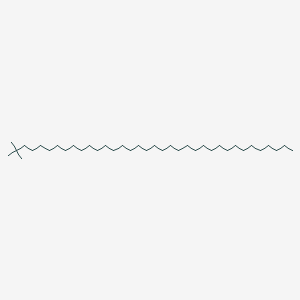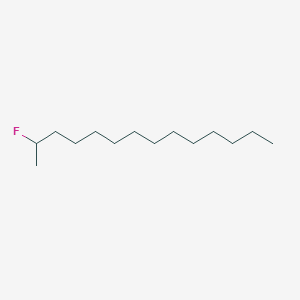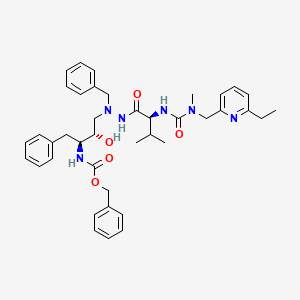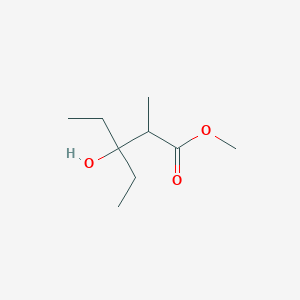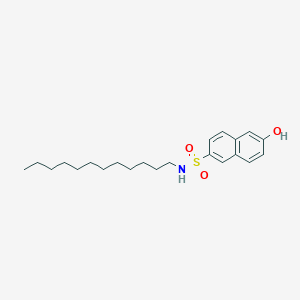
N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide is a chemical compound with the molecular formula C22H33NO3S It is a derivative of naphthalene, characterized by the presence of a dodecyl chain, a hydroxyl group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide typically involves the sulfonation of 6-hydroxynaphthalene followed by the introduction of the dodecyl chain. One common method involves the reaction of 6-hydroxynaphthalene-2-sulfonic acid with dodecylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals, surfactants, and other industrial products.
Wirkmechanismus
The mechanism of action of N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial enzyme function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Dodecyl-6-hydroxynaphthalene-2-sulfonic acid
- N-Dodecyl-2-naphthalenesulfonamide
- N-Dodecyl-6-hydroxy-2-naphthalenesulfonic acid
Uniqueness
N-Dodecyl-6-hydroxynaphthalene-2-sulfonamide is unique due to the presence of both a dodecyl chain and a sulfonamide group, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
150952-57-1 |
|---|---|
Molekularformel |
C22H33NO3S |
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
N-dodecyl-6-hydroxynaphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H33NO3S/c1-2-3-4-5-6-7-8-9-10-11-16-23-27(25,26)22-15-13-19-17-21(24)14-12-20(19)18-22/h12-15,17-18,23-24H,2-11,16H2,1H3 |
InChI-Schlüssel |
LNZAEFRAJROFGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


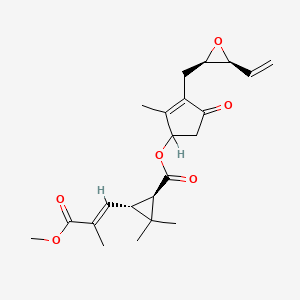
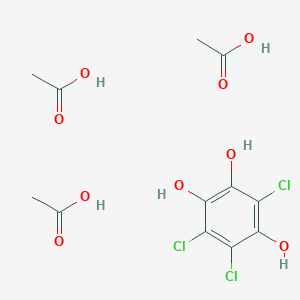
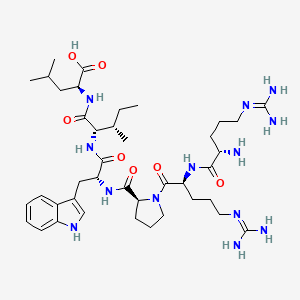
![N,N'-[4-(2,3-Dihydroxypropoxy)pyridine-2,6-diyl]diacetamide](/img/structure/B14267753.png)
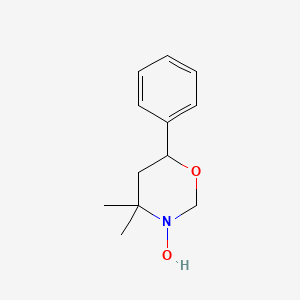
![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
